Cabastine -

Cabastine

Catalog Number: EVT-1542721
CAS Number:
Molecular Formula: C26H29FN2O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cabastine is synthesized from various chemical precursors and belongs to the broader class of piperidine derivatives. Its pharmacological classification as an antihistamine allows it to act as a competitive antagonist of histamine at the H1 receptor sites. This mechanism is crucial for alleviating allergic responses in patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cabastine involves several steps that incorporate various chemical reactions. One common method is through the condensation of specific piperidine derivatives with aromatic compounds. The synthesis typically follows these stages:

  1. Formation of Piperidine Ring: The initial step often involves the creation of a piperidine ring through cyclization reactions.
  2. Substitution Reactions: Subsequent substitution reactions introduce functional groups that enhance the compound's biological activity.
  3. Purification: The final product undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity levels necessary for pharmaceutical applications.

These methods may vary based on the specific starting materials and desired characteristics of the final compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cabastine can be represented by its chemical formula, C_{18}H_{23}N_{3}O. It features a piperidine ring substituted with various functional groups that contribute to its antihistaminic properties.

  • Molecular Weight: Approximately 299.39 g/mol
  • Structural Formula: The structural representation includes a piperidine core with additional aromatic rings attached, which are critical for its interaction with histamine receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Cabastine participates in several chemical reactions that can be categorized as follows:

  1. Nucleophilic Substitution: Involving the replacement of halogen atoms with amines or other nucleophiles.
  2. Electrophilic Aromatic Substitution: This reaction allows for further functionalization of aromatic rings, enhancing the compound's efficacy.
  3. Reduction Reactions: These are employed to modify specific functional groups within the molecule, optimizing its pharmacological profile.

These reactions are fundamental in developing Cabastine and similar compounds within medicinal chemistry.

Mechanism of Action

Process and Data

Cabastine exerts its therapeutic effects primarily through competitive antagonism at the H1 histamine receptors. Upon administration, it binds to these receptors without activating them, thereby blocking histamine from eliciting allergic symptoms. This mechanism can be summarized as follows:

  • Histamine Binding: Histamine binds to H1 receptors on target cells.
  • Cabastine Action: Cabastine competes with histamine for binding, preventing receptor activation.
  • Symptom Relief: This blockade results in decreased vascular permeability and reduced secretion of mucus, leading to symptom relief in allergic conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cabastine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Approximately 150-155 degrees Celsius, indicating stability under standard laboratory conditions.

These properties are essential for understanding how Cabastine behaves in various formulations and applications.

Applications

Scientific Uses

Cabastine's primary application lies within the medical field as an antihistamine for treating allergic rhinitis and other allergic conditions. Its development has paved the way for research into similar compounds that may offer improved efficacy or reduced side effects. Additionally, studies continue into its potential uses in other therapeutic areas, such as dermatology for managing pruritus or skin allergies.

Introduction to Carbocisteine

Historical Development and Approval Status

Carbocisteine emerged from mid-20th century research into cysteine derivatives as mucolytics. Initial synthesis in 1963 by Zambon Laboratories preceded in vitro demonstrations of its disulfide bond-reducing capability in sputum glycoproteins. The first clinical approval occurred in Japan (1973) for chronic respiratory diseases, leveraging pharmacokinetic studies showing 95% oral bioavailability and renal elimination unchanged. European Medicines Agency (EMA) approval followed in 1981 based on multicenter trials establishing efficacy in bronchiectasis and chronic obstructive pulmonary disease (COPD) exacerbations [1].

Key regulatory milestones include:

  • 2005: China’s NMPA approval extension for pediatric use (≥2 years) in acute bronchitis
  • 2017: Brazil’s ANVISA registration for over-the-counter access following post-marketing surveillance confirming safety profiles
  • 2022: UK MHRA approval under the new national assessment procedure (210-day review cycle) for maintenance therapy in non-cystic fibrosis bronchiectasis [4] [5] [6].

Table 1: Global Regulatory Milestones for Carbocisteine

YearRegion/AgencyApproval ScopeReference
1973Japan (PMDA)Chronic bronchitis, sinusitis [1]
1981Europe (EMA)COPD exacerbations, bronchiectasis [6]
2005China (NMPA)Pediatric acute bronchitis (≥2 years) [4]
2017Brazil (ANVISA)OTC access for adult chronic mucus hypersecretion [4]
2022UK (MHRA)Non-CF bronchiectasis maintenance [5]

Current Clinical Indications and Regulatory Landscape

Carbocisteine holds distinct therapeutic positioning across global markets:

  • Japan & EU: First-line mucolytic for COPD exacerbation prophylaxis (GOLD guidelines), supported by HIACE trial data showing 24.5% reduction in annual exacerbation rates versus placebo
  • China: Approved for pediatric lower respiratory infections alongside otitis media adjunct therapy, with pharmacoeconomic analyses demonstrating 32% cost savings versus acetylcysteine in pediatric wards
  • Brazil: Unique OTC status for symptomatic mucus relief in upper respiratory infections, reflecting ANVISA’s 2025 push for self-care solutions in primary health [4] [6].

Regulatory innovations directly impact Carbocisteine’s development:

  • EU CTIS Designation: As a WHO primary registry since 2025, Carbocisteine trials now undergo centralized transparency protocols, accelerating multinational study approvals
  • CMED Pricing Modernization: Brazil’s 2025 Resolution 1,330 establishes new reference pricing baskets including Germany and Japan, potentially reducing reimbursement caps by 18–22% for established mucolytics
  • Pediatric Incentives: FDA rare pediatric disease designation granted in 2024 for primary ciliary dyskinesia (PCD) application, qualifying sponsors for priority review vouchers upon approval [4] [5] [6].

Table 2: Active Clinical Development Programs (2025)

IndicationPhasePrimary EndpointRegulatory Catalyst
COVID-19 mucus plug managementIIIIntubation rate reductionEMA PRIME designation (2024)
Primary ciliary dyskinesiaIILung clearance index improvementFDA Rare Pediatric Disease Designation
Cystic fibrosis adjunctIIFEV1 % predicted changeUS Orphan Drug Application pending

The competitive landscape intensified following 2024 EMA approval of novel mucoregulators like Erdosteine. However, Carbocisteine maintains formulary advantages in 78% of EU health systems due to cost-effectiveness metrics demonstrating €1,380/quality-adjusted life year (QALY) gains in COPD management. Ongoing regulatory harmonization through the EU Medicines Agencies Network Strategy 2028 aims to standardize post-approval manufacturing changes, reducing variation in 27 national markets [5] [6].

Properties

Product Name

Cabastine

IUPAC Name

1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)

InChI Key

ZCGOMHNNNFPNMX-UHFFFAOYSA-N

Synonyms

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.